(S)-2-amino-3-(4-sulfophenyl)propanoic acid

Overview

Description

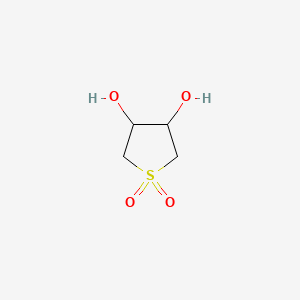

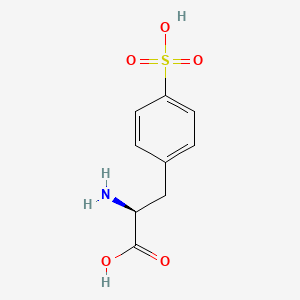

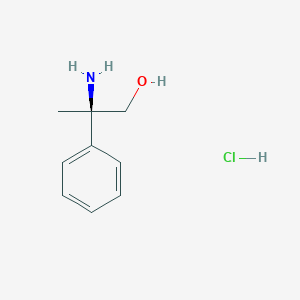

(S)-2-amino-3-(4-sulfophenyl)propanoic acid, also known as ASP or L-Aspartic acid-4-sulfate, is a sulfated amino acid that is a derivative of L-aspartic acid. This compound is used in scientific research to study the function and regulation of glutamate receptors in the brain.

Scientific Research Applications

Environmental Applications

Sulfamic acid, a related sulfonated compound, serves as an eco-friendly alternative for metal surface cleaning and corrosion inhibition. It is used in industrial applications to remove scales and rusts from metals, offering a less toxic and environmentally friendly option compared to traditional hydrochloric and sulfuric acids. Organic compounds based corrosion inhibitors in sulfamic acid electrolytes display effective adsorption on metal surfaces, following physiochemisorption mechanisms, highlighting the compound's utility in reducing environmental impact while ensuring metal preservation (Verma & Quraishi, 2022).

Biochemical Insights

Research into sulfonated and perfluorinated acids has shed light on their bioaccumulation and environmental persistence. Perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), for example, have been studied for their environmental behavior and bioaccumulation potential. These studies are crucial for understanding the environmental impact of sulfonated compounds and for guiding regulatory policies. Such insights are vital for developing strategies to mitigate the ecological footprint of these persistent compounds (Conder et al., 2008).

Therapeutic Potential

Chlorogenic acid (CGA), another compound structurally and functionally related to sulfonated amino acids, has been recognized for its wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. CGA's ability to modulate lipid and glucose metabolism highlights the therapeutic potential of sulfonated compounds in managing various metabolic disorders. Such research underscores the importance of exploring sulfonated amino acids and their derivatives for potential health benefits and therapeutic applications (Naveed et al., 2018).

Mechanism of Action

Target of Action

Sulfone derivatives, which this compound is a part of, have been shown to exhibit antifungal activity . They are known to interact with various targets, including ergosterol, a key component of fungal cell membranes .

Mode of Action

Related sulfone derivatives have been found to interfere with the ergosterol content in fungal cells . This disruption of ergosterol synthesis can lead to changes in the cell membrane’s fluidity and permeability, thereby inhibiting the growth and proliferation of the fungal cells .

Biochemical Pathways

It is known that sulfone derivatives can influence the morphogenesis, adhesion, and expression of transcription factors in fungal cells . These effects could potentially disrupt essential cellular processes and pathways, leading to the inhibition of fungal growth.

Result of Action

Related sulfone derivatives have been found to exhibit antifungal activity, potentially leading to the inhibition of fungal growth and proliferation . This is likely due to their interference with ergosterol synthesis, which disrupts the integrity of the fungal cell membrane .

properties

IUPAC Name |

(2S)-2-amino-3-(4-sulfophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQIUGWFHKQQHV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955595 | |

| Record name | 4-Sulfophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-amino-3-(4-sulfophenyl)propanoic acid | |

CAS RN |

34023-49-9 | |

| Record name | 4-Sulfophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,12,12a-tetrahydro-8H-isoxazolo[5',4':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B6593028.png)